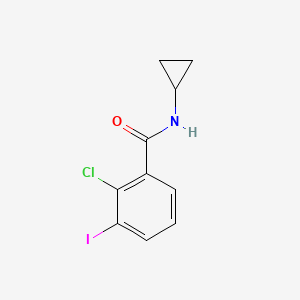
2-Chloro-N-cyclopropyl-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-cyclopropyl-3-iodobenzamide is an organic compound with the molecular formula C10H9ClINO It is characterized by the presence of a chloro group, a cyclopropyl group, and an iodo group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-3-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and cyclopropylamine.
Formation of Benzamide Core: The reaction between 2-chlorobenzoyl chloride and cyclopropylamine forms the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-cyclopropyl-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can be involved in coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or iodo groups.
Applications De Recherche Scientifique
2-Chloro-N-cyclopropyl-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-cyclopropyl-3-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The cyclopropyl group may influence the compound’s overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-cyclopropyl-2-iodobenzamide: Similar structure but with different positions of the chloro and iodo groups.
2-Chloro-N-cyclopropyl-4-iodobenzamide: Another positional isomer with the iodo group at the 4-position.
Uniqueness
2-Chloro-N-cyclopropyl-3-iodobenzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C10H9ClINO |
|---|---|
Poids moléculaire |
321.54 g/mol |
Nom IUPAC |
2-chloro-N-cyclopropyl-3-iodobenzamide |
InChI |
InChI=1S/C10H9ClINO/c11-9-7(2-1-3-8(9)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
Clé InChI |
SCPZLCXCVDNOPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=C(C(=CC=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















